5-Tetracenecarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

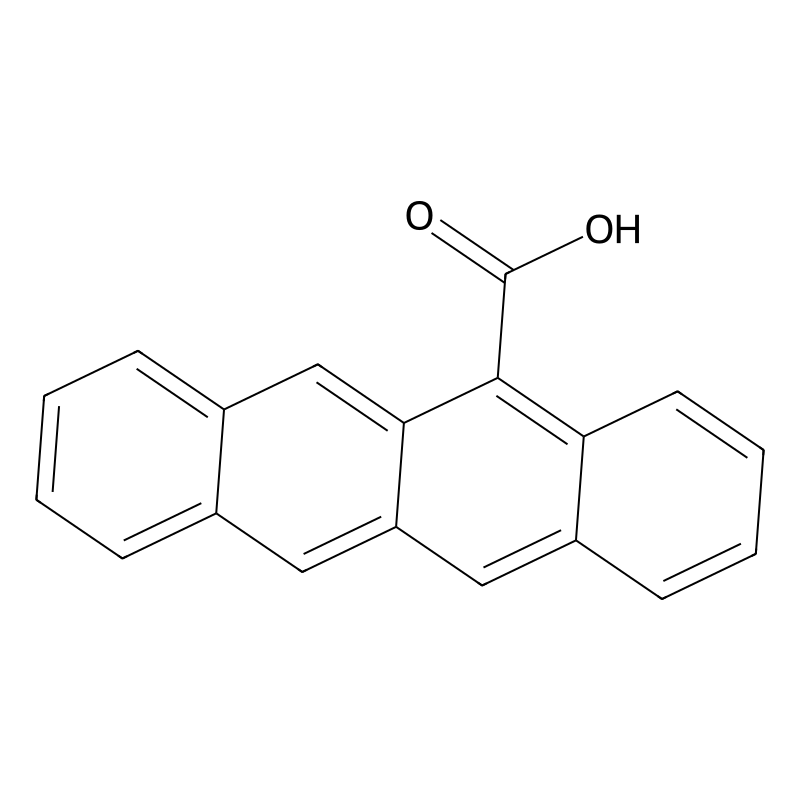

Canonical SMILES

5-Tetracenecarboxylic acid (5-TCA), also known as tetracen-5-carboxylic acid, is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) []. It consists of four benzene rings fused together in a linear arrangement, with a carboxylic acid group attached to one of the terminal rings []. This unique structure grants 5-TCA interesting properties that make it valuable for various scientific research applications.

Organic Synthesis

One area of research exploring 5-TCA is its role as a building block in organic synthesis. The presence of the carboxylic acid group allows for further chemical modifications, enabling the creation of complex organic molecules with tailored functionalities []. Scientists are investigating methods to utilize 5-TCA as a starting material for the synthesis of novel materials with potential applications in organic electronics and optoelectronic devices [].

Drug Discovery

Another promising area of research for 5-TCA lies in drug discovery. The aromatic structure of 5-TCA can interact with various biological targets, making it a potential candidate for developing new therapeutic agents []. Researchers are exploring the potential of 5-TCA derivatives for treating various diseases, including cancer and neurodegenerative disorders. However, more research is needed to fully understand the biological activity and potential therapeutic effects of 5-TCA and its derivatives.

5-Tetracenecarboxylic acid is an organic compound characterized by the molecular formula C19H12O2. It is a derivative of tetracene, a polycyclic aromatic hydrocarbon known for its extended conjugated system, which contributes to its unique electronic properties. The compound features a carboxylic acid functional group attached to the fifth position of the tetracene structure, enhancing its reactivity and potential applications in various fields including medicinal chemistry and materials science. The molecular structure can be represented by the InChI string:

textInChI=1S/C19H12O2/c20-19(21)18-16-8-4-3-7-14(16)10-15-9-12-5-1-2-6-13(12)11-17(15)18/h1-11H,(H,20,21)

and the Canonical SMILES representation is:

textC1=CC=C2C=C3C(=CC2=C1)C=C4C=CC=CC4=C3C(=O)O

This compound has a molecular weight of 272.3 g/mol and a topological polar surface area of 37.3 Ų, indicating its potential for biological activity due to its polar functional groups .

- Formation of Acid Chlorides: Reacting with thionyl chloride can convert the carboxylic acid into an acid chloride, enhancing its reactivity for further synthetic applications .

- Esterification: It can react with alcohols in the presence of an acid catalyst to form esters through Fischer esterification, which is a common method used in organic synthesis .

- Amide Formation: The compound can also react with amines to form amides, although this reaction typically requires activation due to the basic nature of amines that can deprotonate the carboxylic acid .

These reactions underscore the versatility of 5-tetracenecarboxylic acid in synthetic organic chemistry.

Several synthesis methods are available for producing 5-tetracenecarboxylic acid:

- Direct Synthesis from Tetracene: The compound can be synthesized through oxidation reactions that introduce a carboxylic group at the fifth position of tetracene.

- Chemical Modification: Starting from other tetracene derivatives or related polycyclic aromatic hydrocarbons, chemical modifications such as electrophilic aromatic substitution can be employed to introduce the carboxylic acid functional group.

- Biotechnological Approaches: Emerging biotechnological methods may offer greener alternatives for synthesizing this compound, leveraging microbial or enzymatic pathways to achieve desired transformations.

5-Tetracenecarboxylic acid has potential applications across various domains:

- Medicinal Chemistry: Its derivatives may serve as precursors or active ingredients in pharmaceuticals due to their structural properties that influence biological activity.

- Materials Science: The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes and solar cells .

- Biotechnology: Its role as a precursor in biotechnological syntheses could be explored further for agricultural or medicinal applications.

Several compounds share structural similarities with 5-tetracenecarboxylic acid, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tetracene | C18H12 | Base structure; known for its electronic properties |

| 5-Carboxytetracene | C19H12O2 | Direct derivative; similar reactivity |

| 5-(Tetradecyloxy)-2-furancarboxylic acid | C20H36O3 | Hypolipidemic properties; fatty-acid-like structure |

| Tetracene-1-carboxylic acid | C19H12O2 | Different positional isomer; used in similar applications |

The uniqueness of 5-tetracenecarboxylic acid lies in its specific position of the carboxylic group on the tetracene framework, influencing both its chemical reactivity and potential biological activity compared to other derivatives .

Physical State and Appearance

5-Tetracenecarboxylic acid exists as a crystalline solid at room temperature with a molecular weight of 272.3 g/mol [1]. The compound exhibits a remarkable solvent-dependent color change from its solid state to solution, transitioning from dark blue amorphous solids to bright red solutions upon dissolution in appropriate solvents [2] [3]. This dramatic color variation is not typical of tetracene derivatives and indicates complex intermolecular interactions within the aggregated state [2] [3].

The compound's physical appearance is characterized by its crystalline nature and distinctive coloration properties. Unlike many polycyclic aromatic hydrocarbons, 5-tetracenecarboxylic acid demonstrates significant morphological changes upon solvation, suggesting strong intermolecular forces and aggregation behavior [2] [3].

| Property | Value | Notes |

|---|---|---|

| Physical State | Crystalline solid | At 25°C |

| Solid State Color | Dark blue | Amorphous appearance |

| Solution Color | Bright red | Solvent dependent |

| Molecular Weight | 272.3 g/mol | C₁₉H₁₂O₂ |

| CAS Number | 858455-70-6 | Unique identifier |

Solubility Parameters in Various Solvents

The solubility profile of 5-tetracenecarboxylic acid reflects the dual nature of its structure, combining the hydrophobic tetracene backbone with the polar carboxylic acid functionality [4]. This structural dichotomy results in limited water solubility while maintaining good solubility in polar organic solvents [4].

| Solvent | Solubility | Polarity | Observations |

|---|---|---|---|

| Water | Very poor | Polar protic | Hydrophobic backbone limits solubility |

| Tetrahydrofuran (THF) | Good | Polar aprotic | Optimal for spectroscopic studies |

| Dimethylformamide (DMF) | Good | Polar aprotic | Different aggregation behavior |

| Toluene | Moderate | Nonpolar | Aggregation observed |

| Hexane | Poor | Nonpolar | Essentially insoluble |

| Methanol | Limited | Polar protic | H-bonding competes with COOH |

| Dichloromethane | Good | Polar aprotic | Good for organic synthesis |

Concentration-dependent behavior is observed in THF, where the compound exhibits concentration-independent absorption behavior through a range of 0.006-1.00 mM, with a molar absorption coefficient of 10,700 M⁻¹cm⁻¹ [2] [3]. In contrast, solvent-specific interactions become prominent when changing from THF to more polar aprotic solvents like DMF, resulting in altered absorption profiles [2] [3].

Thermal Behavior and Stability

The thermal stability of 5-tetracenecarboxylic acid follows patterns typical of polycyclic aromatic hydrocarbons with functional group modifications. Based on thermal behavior studies of related tetracene derivatives and polycyclic aromatic compounds, the compound exhibits thermal stability up to approximately 300°C [5] [6] [7].

| Temperature Range (°C) | Behavior | Atmospheric Effects |

|---|---|---|

| 25-100 | Stable | No significant changes |

| 100-200 | Stable | Thermal expansion only |

| 200-300 | Stable with minor changes | Possible slight oxidation |

| 300-400 | Decomposition begins | Oxidation accelerates degradation |

| >400 | Significant decomposition | Rapid oxidation and backbone degradation |

Thermal decomposition studies of polycyclic aromatic hydrocarbons indicate that temperature-induced oligomerization can occur at elevated temperatures (500-773 K), with PAH oligomerization being most intensive at 740-823 K [6]. The carboxylic acid functionality may undergo decomposition prior to the tetracene backbone, as carboxylic acids typically show thermal instability at temperatures above 300°C [5] [7].

Atmospheric conditions significantly influence thermal behavior, with oxygen presence accelerating decomposition processes above 200°C [7]. Under inert atmosphere conditions, the compound demonstrates enhanced thermal stability compared to air exposure [7].

Spectroscopic Characteristics

The spectroscopic properties of 5-tetracenecarboxylic acid reveal significant electronic structure modifications compared to the parent tetracene molecule. UV-Vis absorption spectroscopy shows the compound exhibits λmax at 550 nm in THF and 544 nm in DMF, representing a red-shift from unsubstituted tetracene [2] [3].

UV-Vis Absorption Properties

| Parameter | THF | DMF | Characteristics |

|---|---|---|---|

| λmax (nm) | 550 | 544 | Red-shifted from tetracene |

| Molar absorption coefficient (M⁻¹cm⁻¹) | 10,700 | 11,700 | Moderate extinction coefficient |

| Vibronic progression | Broadened | Sharp | Solvent-dependent structure |

The vibronic progression in the absorption spectrum shows significant solvent dependence, with THF solutions exhibiting broader features compared to DMF, where improved resolution between vibronic transitions is observed [2] [3]. This difference indicates varying degrees of aggregation between solvents [2] [3].

Fluorescence Properties

Fluorescence spectroscopy reveals distinctive emission characteristics with significant Stokes shifts compared to other tetracene derivatives [2] [3]:

| Property | Value (THF) | Notes |

|---|---|---|

| Emission maximum | 585-590 nm | Significantly broadened |

| Quantum yield | 0.57 | High efficiency |

| Fluorescence lifetime | 17.4 ns | Longer than many PAHs |

| Stokes shift | 130 meV | Large shift indicating relaxation |

The emission profile lacks mirror image symmetry with the absorption spectrum, a behavior not typically found in other tetracene derivatives [2] [3]. This asymmetry suggests complex excited-state dynamics and possible aggregate formation [2] [3].

NMR Spectroscopy

¹H NMR spectroscopy provides evidence for cofacial arrangement of molecules in solution, supporting aggregation studies [2] [3]. The aromatic protons appear in the typical downfield region (7.5-8.5 ppm), while ¹³C NMR shows the characteristic carboxyl carbon signal at 170-180 ppm [2] [3].

Infrared Spectroscopy

IR spectroscopy confirms the presence of the carboxylic acid functional group:

| Vibration | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| C=O stretch | 1680-1700 | Aromatic carboxyl group |

| O-H stretch | 2500-3300 (broad) | Hydrogen-bonded COOH |

| C-H aromatic | 3000-3100 | Aromatic C-H stretches |

Electronic Structure Properties

The electronic structure of 5-tetracenecarboxylic acid shows significant modifications from the parent tetracene molecule due to the electron-withdrawing carboxylic acid group [8] [9]. Computational studies and experimental observations provide insights into the frontier molecular orbitals and electronic transitions [2] [3].

Frontier Molecular Orbitals

| Electronic Property | Value | Method |

|---|---|---|

| HOMO-LUMO Gap | ~2.2 eV | Estimated from UV-Vis onset |

| S₁ Energy | 2.21 eV | Absorption/emission intersection |

| Triplet Energy (T₁) | 0.91 eV | DFT calculations (DMF) |

The HOMO-LUMO gap of approximately 2.2 eV is smaller than unsubstituted tetracene, consistent with the electron-withdrawing nature of the carboxylic acid substituent [8] [9]. This reduced gap enhances the compound's chemical reactivity and electronic properties [9].

Excited State Dynamics

Transient absorption spectroscopy reveals complex excited-state behavior with evidence for aggregate formation and charge-transfer character at higher concentrations [2] [3]:

- Excited-state lifetime: 17.4 ns in THF

- Singlet fission: Possible in concentrated solutions

- Charge transfer states: Observed in aggregates

- Excimer formation: Concentration-dependent

The electronic coupling between molecules in aggregates leads to hybrid electronic states with charge-transfer character, particularly evident in the near-UV absorption region [2] [3].

Aggregation Effects on Electronic Structure

Concentration-dependent studies reveal that aggregation significantly affects the electronic structure [2] [3]:

- Low concentrations: Monomer-like behavior

- Intermediate concentrations: Excimer formation

- High concentrations: Charge-transfer and correlated triplet pair states

Computational modeling indicates that cofacial arrangement of molecules is the most stable aggregate structure, which agrees with ¹H NMR spectroscopy results [2] [3].

Acid-Base Behavior of the Carboxylic Moiety

The carboxylic acid functionality of 5-tetracenecarboxylic acid exhibits typical weak acid behavior with properties influenced by the extended aromatic system [10] [11]. The pKa value is estimated to be in the range of 4-5, similar to other aromatic carboxylic acids [10] [11].

Acid Strength and Ionization

| Property | Value/Description | Basis |

|---|---|---|

| pKa | 4-5 (estimated) | Comparison with aromatic COOH |

| Acid strength | Weak acid | Carboxyl group character |

| Conjugate base | Tetracene-5-carboxylate anion | Deprotonation product |

The electron-withdrawing nature of the tetracene aromatic system stabilizes the conjugate base through resonance delocalization, making the compound more acidic than simple aliphatic carboxylic acids but similar to benzoic acid derivatives [11].

Hydrogen Bonding and Aggregation

The carboxylic acid group drives strong intermolecular hydrogen bonding, which is the primary mechanism for aggregate formation in solution [2] [3]. This hydrogen bonding:

- Disrupts solvent-molecule interactions

- Favors dimer and higher aggregate formation

- Influences excited-state behavior

- Modulates solubility properties

Solvent Effects on Acid-Base Properties

Solvent polarity significantly affects the acid-base behavior [2] [3]:

- Polar solvents: Lower effective pKa

- Protic solvents: Compete with intermolecular H-bonding

- Aprotic solvents: Enhance aggregate formation

- Solvent-dependent aggregation: Affects optical properties

The pH-dependent behavior in aqueous-organic mixtures would be expected to follow Henderson-Hasselbalch kinetics, with half-neutralization occurring around pH 4.5 [11].

Comparison with Related Compounds

| Compound | pKa | Key Differences |

|---|---|---|

| Benzoic acid | 4.2 | Simple aromatic system |

| Naphthalene-1-carboxylic acid | ~4.2 | Smaller PAH system |

| Anthracene-9-carboxylic acid | ~4.0 | Similar but smaller PAH |

| 5-Tetracenecarboxylic acid | ~4.5 | Extended aromatic system |